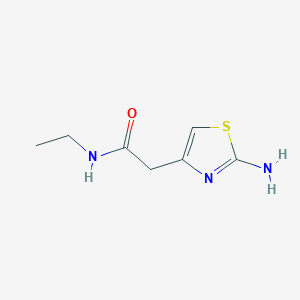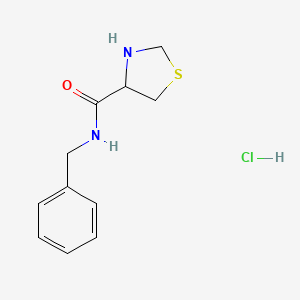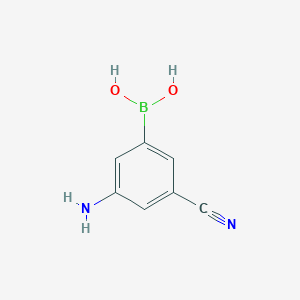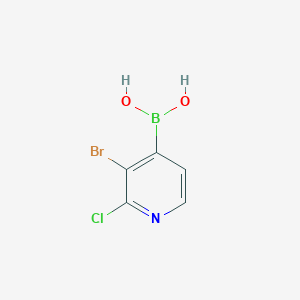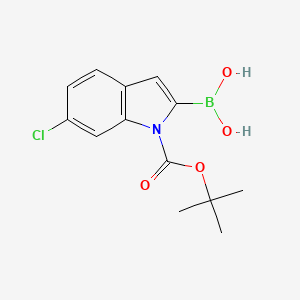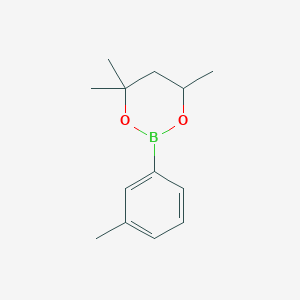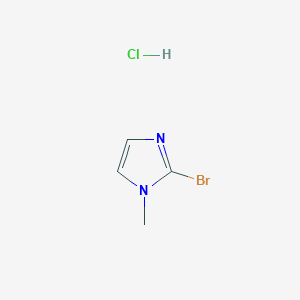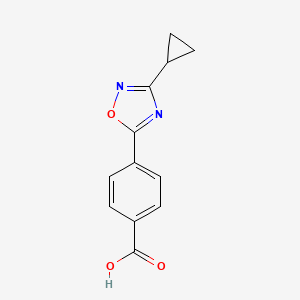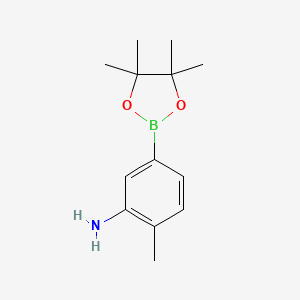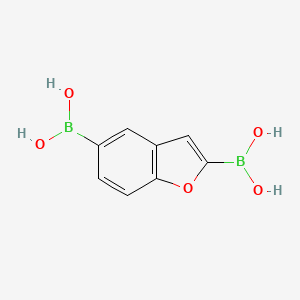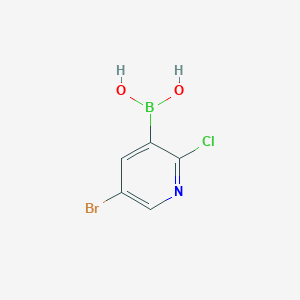
Acide (2-méthyl-2H-indazol-5-yl)boronique
Vue d'ensemble
Description
“(2-methyl-2H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 175.98 .
Synthesis Analysis
The synthesis of “(2-methyl-2H-indazol-5-yl)boronic acid” involves a reaction with ethyl 5-bromoisoxazole-3-carboxylate in the presence of a 2nd generation xphos precatalyst and Cs2CO3 . The reaction mixture is stirred at 90°C under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “(2-methyl-2H-indazol-5-yl)boronic acid” is characterized by the presence of boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen . The specific arrangement of these atoms gives the compound its unique properties.Physical And Chemical Properties Analysis
“(2-methyl-2H-indazol-5-yl)boronic acid” is a solid substance . It has a predicted boiling point of 430.8±37.0 °C and a predicted density of 1.27±0.1 g/cm3 .Applications De Recherche Scientifique
Synthèse organique et homologation
Acide (2-méthyl-2H-indazol-5-yl)boronique : est un élément de construction précieux en synthèse organique. Il est particulièrement utile dans les processus d'homologation où la partie acide boronique est conservée dans le produit final. Ce composé peut être impliqué dans des réactions de couplage croisé conjonctif et des réactions de croisement radical-polaire, élargissant la boîte à outils disponible aux chimistes de synthèse .
Réactions de couplage croisé Suzuki-Miyaura
L'une des applications les plus importantes des acides boroniques réside dans les réactions de couplage croisé Suzuki-Miyaura. Ces réactions sont essentielles pour former des liaisons carbone-carbone, essentielles à la construction de molécules organiques complexes. Le groupe acide boronique dans ACIDE 2-METHYLINDAZOLE-5-BORONIQUE participe à ces réactions, ce qui en fait un réactif crucial pour la synthèse pharmaceutique et la science des matériaux .
Applications de détection
Les acides boroniques, y compris l'this compound, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis telles que les anions fluorure ou cyanure. Cette interaction est à la base de diverses applications de détection, allant des dosages homogènes à la détection hétérogène. L'utilité du composé en matière de détection s'étend au marquage biologique, à la manipulation des protéines et au développement de thérapeutiques .
Manipulation des protéines et étiquetage cellulaire
L'interaction des acides boroniques avec les protéines permet leur utilisation dans la manipulation des protéines et l'étiquetage cellulaire. Ceci est particulièrement pertinent dans le domaine de la glycobiologie, où les acides boroniques peuvent être utilisés pour étiqueter ou modifier les glycoprotéines, ce qui aide à l'étude des processus cellulaires et des états pathologiques .
Développement thérapeutique
ACIDE 2-METHYLINDAZOLE-5-BORONIQUE : a des applications potentielles dans le développement de thérapeutiques. Son motif structural se retrouve dans plusieurs médicaments commercialisés ayant des propriétés antihypertensives, anticancéreuses, antidépressives, anti-inflammatoires et antibactériennes. La polyvalence du composé en termes de transformations chimiques en fait un candidat pour la découverte et la conception de médicaments .
Science des matériaux et chromatographie
En science des matériaux, l'this compound peut être utilisé pour modifier des surfaces ou créer des polymères ayant des propriétés de liaison spécifiques. En chromatographie, il peut être utilisé comme composant de phase stationnaire pour séparer des composés en fonction de leur interaction avec le groupe acide boronique, ce qui améliore les capacités analytiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, including (2-methyl-2h-indazol-5-yl)boronic acid, are commonly used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The (2-methyl-2H-indazol-5-yl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling reactions . In this process, the boron atom in the (2-methyl-2H-indazol-5-yl)boronic acid forms a bond with a transition metal, typically palladium . This bond formation facilitates the coupling reaction, leading to the creation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
The molecular and cellular effects of (2-methyl-2H-indazol-5-yl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of complex organic molecules, which may have various effects depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of (2-methyl-2H-indazol-5-yl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the efficacy of its role in Suzuki-Miyaura coupling reactions can be affected by the presence of other reactants and the specific conditions of the reaction .
Propriétés
IUPAC Name |
(2-methylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-6-4-7(9(12)13)2-3-8(6)10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNWFZDGOYSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657108 | |
| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952319-71-0 | |
| Record name | B-(2-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952319-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



